5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine
Overview
Description
5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of microwave techniques . For instance, a mixture of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and sodium methoxide was refluxed in methanol for 1 hour . After cooling, the mixture was poured onto ice water .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . For example, the 1H NMR spectrum of a pyrimidine derivative in DMSO-d6 showed signals at 12.1 ppm (NH), 7.51-8.10 ppm (Ar–H), 6.95 ppm (Ar–H), and 3.78 ppm (OCH3) .Chemical Reactions Analysis
The chemical characteristics and reactivities of pyrimidine derivatives have been investigated . For instance, the reactivities of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives and the products of their modifications have been studied .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are confirmed by physicochemical properties and spectral data . For example, the IR spectrum of a pyrimidine derivative showed peaks at 3137 cm−1 (NH), 1676 cm−1 (C=O), and 1609 cm−1 (C=N) .Scientific Research Applications
Kinase Inhibition and Cyclin-Dependent Kinase Inhibitors
Pyrazolo[4,3-d]pyrimidines, closely related to the chemical , have been identified as potential kinase inhibitors. A study described the synthesis of a novel, highly conjugated heteroaromatic compound which was a precursor for pyrazolo[4,3-d]pyrimidine analogues of roscovitine, a well-known cyclin-dependent kinase inhibitor, indicating their significance in medical research and therapeutic applications (Havlícek et al., 2015).
Synthesis Methodologies
Research into the synthesis of pyrazolo[4,3-d]pyrimidines and related compounds has led to the development of various methods aimed at improving efficiency and selectivity. For instance, novel synthesis routes for fused pyrazolo–pyrimidine hybrids have been explored, highlighting innovative approaches to constructing these heterocyclic compounds, which could have implications for future drug design and development (Sambaiah et al., 2019).
Pharmacological Applications
1-(2-Ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidines have been studied for their role as potent and selective second-generation phosphodiesterase 5 (PDE5) inhibitors. This work has led to the advancement of a clinical candidate, suggesting significant pharmacological potential for compounds within this chemical class in treating conditions such as erectile dysfunction (Tollefson et al., 2010).
Heterocyclic Chemistry and Nucleoside Analogues
Research into the synthesis of 5,7-disubstituted 3-beta-D-ribofuranosylpyrazolo[4,3-d] pyrimidines from formycin A has provided insights into the development of nucleoside analogues with potential therapeutic applications. These studies contribute to the broader field of heterocyclic chemistry and its application in creating compounds with potential biological activity (Upadhya et al., 1986).
Anti-inflammatory and Antitumor Activities
Novel pyrazolone derivatives attached to a pyrimidine moiety have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities. These studies highlight the potential for compounds within this chemical class to serve as the basis for developing new therapeutic agents (Antre et al., 2011).
Mechanism of Action
The mechanism of action of pyrimidine derivatives often involves their inhibitory response against the expression and activities of certain vital inflammatory mediators . For instance, they can inhibit prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
Biochemical Analysis
Biochemical Properties
5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of specific kinases, which leads to the disruption of cell signaling pathways. This inhibition can result in the downregulation of pro-survival signals and the upregulation of pro-apoptotic signals, ultimately leading to cell death. Additionally, this compound can bind to DNA and interfere with transcription processes, further influencing gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound can undergo degradation, which may affect its efficacy. Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. This compound can affect metabolic flux and alter the levels of specific metabolites, which can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution. Its localization and accumulation within specific tissues can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
5,7-dichloro-2-(2-methoxyethyl)pyrazolo[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4O/c1-15-3-2-14-4-5-6(13-14)7(9)12-8(10)11-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUFOSSHRVESLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=N1)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201179682 | |
Record name | 2H-Pyrazolo[4,3-d]pyrimidine, 5,7-dichloro-2-(2-methoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201179682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-96-5 | |
Record name | 2H-Pyrazolo[4,3-d]pyrimidine, 5,7-dichloro-2-(2-methoxyethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrazolo[4,3-d]pyrimidine, 5,7-dichloro-2-(2-methoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201179682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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